molecular formula C21H19BrO6 B14321644 Benzoic acid;5-(bromomethyl)benzene-1,3-diol CAS No. 104311-40-2

Benzoic acid;5-(bromomethyl)benzene-1,3-diol

Cat. No.: B14321644
CAS No.: 104311-40-2
M. Wt: 447.3 g/mol
InChI Key: CKAMNAZBMZNKKA-UHFFFAOYSA-N
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Description

Benzoic acid;5-(bromomethyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a bromomethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;5-(bromomethyl)benzene-1,3-diol typically involves the bromination of 3,5-dibenzyloxybenzyl alcohol. This process can be carried out using N-bromosuccinimide (NBS) as the brominating agent under free radical conditions . The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;5-(bromomethyl)benzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid;5-(bromomethyl)benzene-1,3-diol involves its ability to participate in various chemical reactions due to the presence of the bromomethyl and hydroxyl groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules . These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;5-(bromomethyl)benzene-1,3-diol is unique due to the presence of both bromomethyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

CAS No.

104311-40-2

Molecular Formula

C21H19BrO6

Molecular Weight

447.3 g/mol

IUPAC Name

benzoic acid;5-(bromomethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7BrO2.2C7H6O2/c8-4-5-1-6(9)3-7(10)2-5;2*8-7(9)6-4-2-1-3-5-6/h1-3,9-10H,4H2;2*1-5H,(H,8,9)

InChI Key

CKAMNAZBMZNKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)CBr

Origin of Product

United States

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